The compound (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is a derivative of tetrahydroimidazopyridine, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the class of imidazopyridines, known for their diverse biological activities, including inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, which is crucial in cancer biology.
This compound is synthesized from the parent structure of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. The classification of this compound falls under organic compounds with potential pharmacological properties. It is particularly noted for its role as a VEGFR-2 kinase inhibitor, making it a subject of interest in drug discovery and development aimed at treating various cancers .
The synthesis of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester typically involves several steps:
Technical details regarding these methods can vary based on specific laboratory protocols and desired yields .
The molecular structure of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester can be described by its chemical formula and molecular weight of approximately 210.24 g/mol. The compound features a bicyclic imidazopyridine ring system with an acetic acid ethyl ester substituent.
The structural representation includes:
The compound undergoes several chemical reactions typical for esters and amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to generate derivatives with improved efficacy against target enzymes like VEGFR-2 .
The mechanism through which (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester exerts its effects primarily involves inhibition of VEGFR-2 kinase activity. By binding to the active site or allosteric sites on the receptor:
Studies have shown that derivatives of this compound exhibit significant inhibitory activity against VEGFR-2 in vitro, making them candidates for further development in cancer therapies .
Relevant data suggests that these properties contribute to its suitability for pharmaceutical applications .
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is primarily explored for:
The ongoing research into this compound highlights its importance as a scaffold for developing new anticancer agents and exploring its full pharmacological potential .
The construction of the imidazo[4,5-c]pyridine core represents a critical strategic challenge in synthesizing (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester. Two principal approaches dominate contemporary literature:
Cyclocondensation Strategies: The most efficient method involves the condensation of 3,4-diaminopyridine derivatives with α-halo carbonyl compounds. Specifically, ethyl bromoacetate reacts with 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine under basic conditions (K₂CO₃ in DMF) to form the core structure through nucleophilic substitution followed by intramolecular cyclization. This route achieves moderate yields (45-65%) but requires careful control of stoichiometry to prevent di-alkylation [2].
Tandem Reduction-Cyclization: Advanced routes employ catalytic hydrogenation (Pd/C, 50 psi H₂) of fully aromatic imidazo[4,5-c]pyridine precursors in ethanol, simultaneously reducing the pyridine ring and constructing the acetic acid side chain. This one-pot methodology significantly reduces purification steps while maintaining yields comparable to sequential approaches (58-62%) [4].
A critical structural insight from crystallographic studies reveals that successful core formation depends on the trans configuration of hydrogen atoms at C5-C6 in the tetrahydro ring system, which minimizes steric strain during cyclization [5]. This stereoelectronic requirement necessitates precise control during precursor synthesis to avoid conformational isomers that impede ring closure.
Ethyl ester introduction employs diverse methodologies with significant implications for yield and purity:
Catalytic Esterification:Direct esterification of the acetic acid precursor utilizes ethyl alcohol with acid catalysts (H₂SO₄, p-TsOH) under Dean-Stark conditions, achieving 70-85% conversion. However, this approach risks decomposition of the thermally sensitive imidazole ring above 80°C. Superior results are obtained via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0-5°C, yielding 92-95% ester product without racemization [1] [6].
Solvent Engineering:
Table 1: Comparative Analysis of Esterification Approaches
Method | Catalyst System | Solvent | Temperature | Yield (%) | Impurity Profile |
---|---|---|---|---|---|
Acid-catalyzed | H₂SO₄ (5 mol%) | EtOH | Reflux | 78 | Diethyl ether (8%) |
Steglich | DCC/DMAP | CH₂Cl₂ | 0°C | 95 | DCU (3%) |
Carbodiimide-mediated | EDC/HOBt | DMF | 25°C | 88 | N-Acylurea (10%) |
Enzymatic | Lipase CAL-B | t-BuOH | 40°C | 52 | Hydrolysis product (15%) |
Microwave-assisted transesterification represents an emerging alternative, reducing reaction times from hours to minutes (15 min at 120°C) with immobilized Candida antarctica lipase B in supercritical CO₂, though scalability remains challenging [6].
The transformation from aromatic to 4,5,6,7-tetrahydro derivatives demands precise hydrogenation control:
Catalyst Selection:
Stereochemical Outcomes:X-ray crystallography confirms that hydrogenation under ambient pressure produces a 65:35 mixture of cis and trans ring juncture conformers, while high-pressure conditions (>80 bar) favor the thermodynamically stable trans isomer (96:4 dr) due to equatorial positioning of the acetic acid substituent [5]. This conformational preference critically impacts molecular packing, as evidenced by the characteristic dihedral angle of 9.47° between the imidazole and reduced pyridine rings in the crystalline state [5].
Table 2: Hydrogenation Optimization Parameters
Condition | Pressure (bar) | Catalyst Loading | Time (h) | trans:cis Ratio | Yield (%) |
---|---|---|---|---|---|
Ambient H₂ | 1 | 10% Pd/C | 24 | 65:35 | 78 |
Medium pressure | 50 | 5% PtO₂ | 6 | 88:12 | 92 |
High pressure | 80 | 3% Rh/Al₂O₃ | 3 | 96:4 | 95 |
Transfer hydrogenation | N/A | 10% Pd/C | 8 | 72:28 | 89 |
Scale-up beyond laboratory quantities introduces multifaceted challenges:
Purification Bottlenecks:Chromatographic separation of the final compound proves economically unviable at >100g scale due to:1) High polarity requiring slow gradient elution (15-25% MeOH/CH₂Cl₂ over 60 minutes)2) Adsorbent consumption exceeding 100g silica per gram of product [4]Crystallization optimization identified ethyl acetate/n-heptane (1:4) as the optimal recrystallization system, yielding 99.5% pure product with 85% recovery through controlled cooling crystallization (0.5°C/min) [5].
Reaction Engineering:
Economic Constraints:Cost analysis reveals the Steglich esterification step contributes 48% of total raw material costs due to expensive carbodiimide reagents. Alternative pathways using ethylene bromide with potassium ethylate reduce reagent costs by 60% but decrease overall yield by 18% due to elimination side reactions [6].
Table 3: Key Scalability Factors and Mitigation Strategies
Challenge | Laboratory Scale | Pilot Scale (1kg) | Mitigation Strategy |
---|---|---|---|
Purification method | Column chromatography | Crystallization | Solvent screening (EtOAc/heptane) |
Esterification reagent cost | $28/g (DCC) | $3.2/g (DCC) | Switch to EDC/HCl with in-situ activation |
Hydrogenation duration | 3 hours | 9 hours | Continuous flow reactor implementation |
Solvent consumption | 15 L/kg | 8 L/kg | Countercurrent extraction |
Yield variability | ±5% | ±12% | PAT (FTIR for endpoint detection) |
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9